Benzamide, N-(5,10,15,16-tetrahydro-5,10,15-trioxoanthra[2,1,9-mna]naphth[2,3-h]acridin-11-yl)-
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Overview
Description
Benzamide, N-(5,10,15,16-tetrahydro-5,10,15-trioxoanthra[2,1,9-mna]naphth[2,3-h]acridin-11-yl)-: is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(5,10,15,16-tetrahydro-5,10,15-trioxoanthra[2,1,9-mna]naphth[2,3-h]acridin-11-yl)- involves multiple steps, typically starting with the preparation of the anthraquinone derivative. The process includes:
Formation of the Anthraquinone Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups such as amides and ketones through reactions like Friedel-Crafts acylation.
Final Coupling: The final step involves coupling the functionalized anthraquinone with benzamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide or ketone functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ketones.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s interactions with biomolecules are studied to understand its potential as a therapeutic agent. It can bind to specific proteins or DNA, influencing biological pathways.
Medicine
The compound’s potential medicinal properties are explored for developing new drugs. Its ability to interact with molecular targets makes it a candidate for treating diseases such as cancer or bacterial infections.
Industry
In the industrial sector, the compound is used in the production of dyes and pigments due to its stable and vibrant color properties. It is also explored for use in materials science for developing new polymers and coatings.
Mechanism of Action
The mechanism of action of Benzamide, N-(5,10,15,16-tetrahydro-5,10,15-trioxoanthra[2,1,9-mna]naphth[2,3-h]acridin-11-yl)- involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone Derivatives: Compounds with similar anthraquinone cores but different functional groups.
Benzamide Derivatives: Compounds with benzamide structures but different substituents.
Uniqueness
The uniqueness of Benzamide, N-(5,10,15,16-tetrahydro-5,10,15-trioxoanthra[2,1,9-mna]naphth[2,3-h]acridin-11-yl)- lies in its complex structure, which combines features of both anthraquinone and benzamide derivatives
Properties
CAS No. |
3772-98-3 |
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Molecular Formula |
C38H20N2O4 |
Molecular Weight |
568.6 g/mol |
IUPAC Name |
N-(6,13,27-trioxo-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1(31),2(15),3,5(14),7(12),8,10,17,19,21,23,25,28(32),29-tetradecaen-8-yl)benzamide |
InChI |
InChI=1S/C38H20N2O4/c41-35-24-10-5-4-9-20(24)21-17-18-29-31-22(13-15-26(35)30(21)31)23-14-16-27-33(34(23)39-29)37(43)25-11-6-12-28(32(25)36(27)42)40-38(44)19-7-2-1-3-8-19/h1-18,39H,(H,40,44) |
InChI Key |
MLXIUWALSIPJQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C5=C(C=C4)C6=C7C(=CC=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)N5 |
Origin of Product |
United States |
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